Ethyl 5-bromo-7-methyl-1H-indole-2-carboxylate
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Overview
Description
Ethyl 5-bromo-7-methyl-1H-indole-2-carboxylate is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is used as a biochemical reagent and has applications in life science research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Ethyl 5-bromo-7-methyl-1H-indole-2-carboxylate, typically involves several steps. One common method is the Bartoli indole synthesis, which involves the reaction of a nitroarene with an organomagnesium reagent in the presence of a reducing agent . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and the application of heat to facilitate the reaction.
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale chemical synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The specific conditions and reagents used can vary depending on the desired scale and application of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-7-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
Ethyl 5-bromo-7-methyl-1H-indole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biological processes and as a probe in biochemical assays.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-7-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to multiple receptors and enzymes, influencing various biological processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-bromo-1H-indole-2-carboxylate
- Ethyl 7-bromo-1H-indole-2-carboxylate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
Uniqueness
Ethyl 5-bromo-7-methyl-1H-indole-2-carboxylate is unique due to the presence of both bromine and methyl substituents on the indole ring. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other indole derivatives .
Properties
IUPAC Name |
ethyl 5-bromo-7-methyl-1H-indole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c1-3-16-12(15)10-6-8-5-9(13)4-7(2)11(8)14-10/h4-6,14H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTGCTJNYQKJAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C(=CC(=C2)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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